Daunomycinone-13C,d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

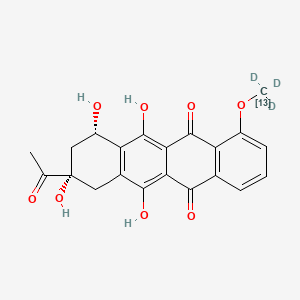

Daunomycinone-13C,d3 is a labeled derivative of daunomycinone, an aglycone of daunomycin, which is a metabolite of the bacterium Streptomyces peucetius. This compound is primarily used in biochemical research, particularly in proteomics. The molecular formula of this compound is C20(13C)H15D3O8, and it has a molecular weight of 402.37 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Daunomycinone-13C,d3 involves the incorporation of carbon-13 and deuterium isotopes into the daunomycinone structure This process typically requires the use of labeled precursors and specific reaction conditions to ensure the isotopic labeling is achieved accurately

Industrial Production Methods: Industrial production of this compound is carried out by companies specializing in isotopically labeled compounds. The production process involves large-scale synthesis using labeled precursors, followed by purification and quality control to ensure the compound meets the required specifications for research use .

Análisis De Reacciones Químicas

Types of Reactions: Daunomycinone-13C,d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield halogenated derivatives .

Aplicaciones Científicas De Investigación

Daunomycinone-13C,d3 is widely used in scientific research, including:

Chemistry: Used as a tracer in studies involving the synthesis and degradation of daunomycin and related compounds.

Biology: Employed in studies of cellular metabolism and the mechanisms of action of daunomycin.

Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of daunomycin in the body.

Mecanismo De Acción

Daunomycinone-13C,d3 exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids. This intercalation disrupts the normal function of DNA and RNA, leading to the inhibition of cell division and the induction of apoptosis in cancer cells. The molecular targets of this compound include topoisomerase II, an enzyme critical for DNA replication and repair .

Comparación Con Compuestos Similares

Daunomycin (Daunorubicin): An antibiotic and chemotherapeutic agent closely related to daunomycinone.

Adriamycin (Doxorubicin): Another anthracycline antibiotic with a similar mechanism of action but different therapeutic applications.

Epirubicin: A derivative of doxorubicin with a slightly altered chemical structure, leading to different pharmacokinetic properties.

Uniqueness: Daunomycinone-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. This labeling provides valuable insights into the metabolism and mechanism of action of daunomycin and related compounds, making it an essential tool in biochemical and pharmacological research .

Actividad Biológica

Daunomycinone-13C,d3 is a derivative of daunorubicin, an anthracycline antibiotic widely used in cancer therapy. This compound has garnered attention for its biological activity, particularly its mechanisms of action in inducing apoptosis in cancer cells and its potential applications as a therapeutic agent.

Chemical Structure and Properties

This compound is characterized by the incorporation of stable isotopes, which allows for precise tracking and quantification in biological systems. The presence of carbon-13 and deuterium enhances its utility in mass spectrometry for pharmacokinetic studies.

The primary mechanism by which this compound exerts its biological effects involves the induction of apoptosis through several pathways:

- Reactive Oxygen Species (ROS) Generation : At concentrations ranging from 0.2 to 1 µM, this compound induces ROS, which activates a cascade leading to cell death. This process is particularly effective in mature monocytic U937 and myelocytic HL-60 acute myeloid leukemia (AML) cells .

- Sphingomyelin-Ceramide Pathway Activation : In mature AML cells, the compound triggers a sphingomyelin-ceramide pathway that activates the MEKK1-SEK1-JNK cascade, enhancing the DNA binding activity of transcription factors such as AP-1 .

- Nuclear Receptor Interactions : Research indicates that daunomycinone may interact with various nuclear receptors, influencing gene expression related to cell survival and apoptosis .

Case Studies

- Acute Myeloid Leukemia (AML) : In vitro studies demonstrate that this compound effectively induces apoptosis in mature AML cells, while immature AML cells show resistance at similar concentrations. This differential sensitivity highlights the potential for targeted therapy in specific cancer subtypes .

- Breast Cancer Cells : The compound's interaction with nuclear receptors has shown promise in predicting sensitivity to other anticancer drugs, suggesting a role in personalized medicine approaches for breast cancer treatment .

Data Table: Biological Activity Overview

| Cell Type | Concentration (µM) | Effect | Mechanism |

|---|---|---|---|

| U937 (Mature AML) | 0.2 - 1 | Induces apoptosis | ROS generation, sphingomyelin pathway |

| HL-60 (Myelocytic AML) | 0.2 - 1 | Induces apoptosis | ROS generation, sphingomyelin pathway |

| CD34+ Immature AML | 0.2 - 1 | Resistant to apoptosis | Lack of response to ROS |

Research Findings

Recent studies have expanded on the understanding of this compound’s pharmacological profile:

- Antitumor Efficacy : Daunomycinone derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines, suggesting a broad spectrum of antitumor activity .

- Nuclear Receptor Profiling : The expression levels of nuclear receptors correlate with drug sensitivity across different cancer types, indicating that this compound could be part of a strategic approach to enhance therapeutic efficacy through receptor modulation .

Propiedades

IUPAC Name |

(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3/t11-,21-/m0/s1/i2+1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFDHOWPGULAQF-AAHWPTGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)C)O)C(=C3C2=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.